P-Glycoprotein-Mediated Resistance: 80-Fold vs. 1,400-Fold Resistance in KB-V1 Cells
In KB-V1 cells that highly overexpress P-glycoprotein, resistance to milataxel (MAC-321) was only 80-fold compared with 1,400-fold for paclitaxel and 670-fold for docetaxel, demonstrating superior retention of activity under P-gp-mediated efflux conditions [1].
| Evidence Dimension | P-glycoprotein-mediated resistance (fold-resistance relative to parental KB-3-1 cells) |
|---|---|
| Target Compound Data | 80-fold |
| Comparator Or Baseline | Paclitaxel: 1,400-fold; Docetaxel: 670-fold |
| Quantified Difference | 17.5-fold lower resistance vs. paclitaxel; 8.4-fold lower vs. docetaxel |
| Conditions | KB-V1 human cervical carcinoma cell line highly overexpressing P-glycoprotein; cytotoxicity assay |
Why This Matters
This quantitative reduction in P-gp-mediated resistance directly enables experimental use in multidrug-resistant tumor models where paclitaxel and docetaxel are ineffective.
- [1] Sampath D, Discafani CM, Loganzo F, Beyer C, Liu H, Tan X, et al. MAC-321, a novel taxane with greater efficacy than paclitaxel and docetaxel in vitro and in vivo. Mol Cancer Ther. 2003;2(9):873-84. PMID: 14555706. View Source
